molecular formula C15H22N2O2 B2780322 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 101354-20-5

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2780322
CAS RN: 101354-20-5
M. Wt: 262.353
InChI Key: UGYRHNYMGSCWQU-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with the linear formula C15H22N2O2 . It has a molecular weight of 262.355 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Herbicide Development

One of the notable applications of this compound is in the development of herbicides. The derivative 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine has shown promising herbicidal activity against Phalaris minor , a major weed in wheat crops . This compound acts by binding to the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for the electron transfer in photosynthesis. The binding affinity and inhibition constant of this derivative are higher than the reference ligand molecule, making it a potential candidate for herbicide development.

NHC-Catalyzed Reactions

“N-mesityl-2-morpholinoacetamide” plays a significant role in N-heterocyclic carbene (NHC) catalyzed reactions. The presence of the N-mesityl group in NHCs has been found to accelerate the formation of the Breslow intermediate, which is a key step in many catalytic cycles . This effect is particularly pronounced in reactions involving α-functionalized aldehydes, including annulations, oxidizations, and redox reactions.

Photophysical Properties Research

The compound’s derivatives are used to study photophysical properties. For instance, novel 2-aryl-4-(morpholin-4-yl)quinazolines, which are related to the compound , have been synthesized and their photophysical properties investigated . These studies are essential for understanding the behavior of these compounds under various light conditions, which is valuable for designing materials for optical applications.

Molecular Dynamics Simulations

The compound’s derivatives have been used in molecular dynamics simulations to evaluate the binding and conformational stability of docked complexes . This application is crucial in the field of computational chemistry, where simulations can predict the behavior of molecules in various environments and binding scenarios.

De Novo Design of Herbicides

In the context of herbicide resistance, derivatives of “N-mesityl-2-morpholinoacetamide” have been utilized in the de novo design of herbicides . This involves creating new molecules from scratch based on desired properties and predicted interactions with target proteins, such as the D1 protein of PS-II in weeds.

Binding Free Energy Calculations

The compound’s derivatives have been subjected to binding free energy calculations, which are part of the process to determine how energetically favorable a binding interaction is . This information is vital for drug design and understanding how molecules interact with biological targets.

Whole Plant Assay Evaluations

Custom synthesized derivatives of “N-mesityl-2-morpholinoacetamide” have been evaluated for their herbicidal activity and specificity through whole plant assays under laboratory-controlled conditions . This application is critical for confirming the practical efficacy of potential herbicides.

Mechanistic Investigations in Catalysis

The compound is used in mechanistic investigations to understand the steps involved in NHC-catalyzed reactions of enals . These studies help in rationalizing the observed catalyst preference and guide the selection and design of catalysts for chemical reactions.

properties

IUPAC Name

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRHNYMGSCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

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